
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C10H14Cl3N2OPS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichlorophenyl group attached to a dimethylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate typically involves the reaction of 2,4,5-trichlorophenol with N,N-dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted trichlorophenyl derivatives
Scientific Research Applications
Chemistry: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or as a probe to study biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, this compound is used in the formulation of agrochemicals, such as pesticides and herbicides. It may also be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- O-(2,4,5-trichlorophenyl) N,N-dimethyldiamidothiophosphate
- O-(2,4,5-trichlorophenyl) N,N,N’,N’-tetramethyldiamidothiophosphate
Comparison: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activity, stability, and solubility. These differences can influence its suitability for various applications in research and industry.
Properties
CAS No. |
10345-47-8 |
|---|---|
Molecular Formula |
C9H8Cl3NOS |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl3NOS/c1-13(2)9(15)14-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3 |
InChI Key |
ZWFKQRFVGDPXHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


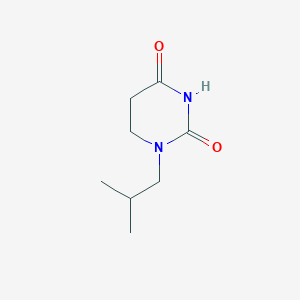
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
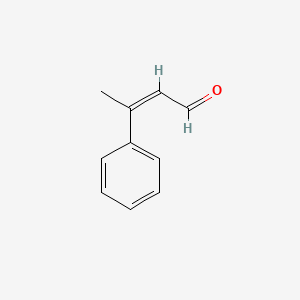
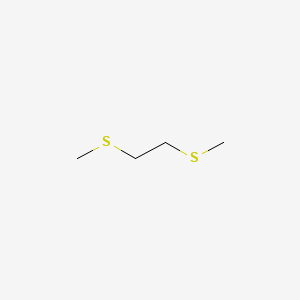
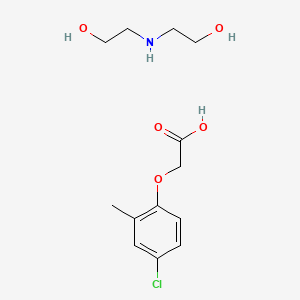
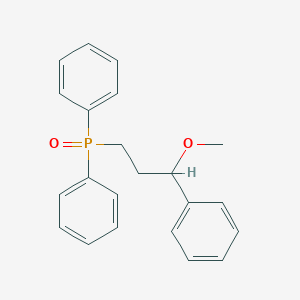
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
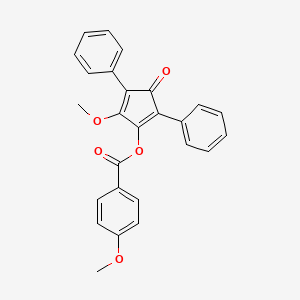
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
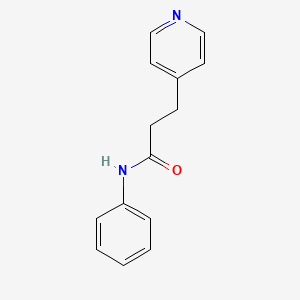
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
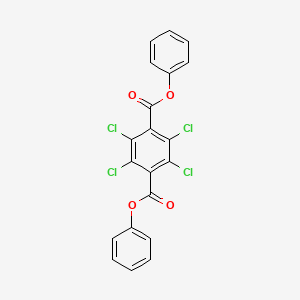
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
